2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
CAS No.:
Cat. No.: VC13453682
Molecular Formula: C18H28N2O8
Molecular Weight: 400.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H28N2O8 |
|---|---|
| Molecular Weight | 400.4 g/mol |
| IUPAC Name | 2,3-dihydroxybutanedioic acid;[3-[1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
| Standard InChI | InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10) |
| Standard InChI Key | GWHQHAUAXRMMOT-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Rivastigmine tartrate is a 1:1 molar ratio salt comprising the active base rivastigmine (C₁₄H₂₂N₂O₂) and tartaric acid (C₄H₆O₆), yielding the combined molecular formula C₁₈H₂₈N₂O₈ . The tartaric acid component exists in its (2R,3R)-stereoisomeric form, commonly referred to as L-(+)-tartaric acid, which is naturally occurring and widely used in pharmaceutical salts for its chiral resolution capabilities .
Stereochemical Considerations
Rivastigmine itself contains a single chiral center at the ethyl group attached to the dimethylamino moiety, adopting the (S)-configuration. This enantiomer exhibits superior acetylcholinesterase (AChE) inhibition compared to its (R)-counterpart, justifying its therapeutic use . The tartaric acid’s dual hydroxyl groups facilitate hydrogen bonding with the carbamate nitrogen, stabilizing the crystalline structure of the salt .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 400.43 g/mol | |
| Melting Point | 123–125°C (decomposes) | |
| Solubility | Freely soluble in water | |
| Partition Coefficient (LogP) | 2.3 (rivastigmine base) |
Synthesis and Manufacturing
Synthetic Route
The production of rivastigmine tartrate involves a multi-step synthesis beginning with the resolution of the racemic intermediate. Patent WO2004037771A1 outlines a method where the (S)-enantiomer is selectively crystallized using tartaric acid as a resolving agent . Key steps include:
-
Carbamate Formation: Reaction of 3-(1-dimethylaminoethyl)phenol with ethyl methylcarbamoyl chloride.
-
Chiral Resolution: Treatment with L-(+)-tartaric acid to isolate the (S)-enantiomer.
-
Salt Formation: Crystallization from a polar solvent to yield the final tartrate salt .
Process Optimization
Industrial-scale manufacturing employs continuous flow chemistry to enhance yield and reduce racemization. Critical parameters include temperature control (<25°C) and stoichiometric excess of tartaric acid (1.2 equivalents) to ensure complete salt formation .
Pharmacological Profile
Mechanism of Action
Rivastigmine functions as a reversible acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, increasing synaptic acetylcholine levels in the brain. Unlike donepezil, it inhibits both enzymes with near-equivalent potency (IC₅₀: 4.5 nM for AChE vs. 8.5 nM for BuChE), enhancing its efficacy in late-stage dementia .
Table 2: Pharmacokinetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 36% (oral) | |
| Half-Life (t₁/₂) | 1.5 hours | |
| Protein Binding | 40% | |
| Metabolism | Hepatic hydrolysis (CYP-independent) | |
| Excretion | Renal (90%) |
The short half-life necessitates twice-daily dosing, though transdermal patches have been developed to mitigate peak-trough fluctuations .
Clinical Applications
Approved Indications
Rivastigmine tartrate is approved for:
-
Mild-to-moderate Alzheimer’s dementia: Improves cognition and global function (MMSE score Δ +2.1 vs. placebo) .
-
Parkinson’s disease dementia: Reduces behavioral symptoms (NPI score Δ -4.3) .
Dosing Regimens
-
Oral Capsules: Initial 1.5 mg bid, titrated to 6 mg bid.
Recent Advances and Research
Extended-Release Formulations
Phase IV studies demonstrate that rivastigmine patches reduce gastrointestinal adverse events by 60% compared to oral capsules while maintaining equivalent efficacy .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume